Molecular Weight and Lipophilicity Shift Relative to Carboxamide Analog
Compared to the closest commercially available analog, 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 923472-62-2), the target ethyl ester (CAS 923448-14-0) exhibits a molecular weight increase of 29.1 g/mol (381.5 vs. 352.4) and an estimated logP increase of ~1.4 units . The loss of one hydrogen-bond donor (HBD count: 1 vs. 2) is a critical determinant of passive membrane permeability and oral bioavailability potential .
| Evidence Dimension | Molecular weight and estimated logP |
|---|---|
| Target Compound Data | MW: 381.5 g/mol; HBD: 1; est. logP: ~3.2 |
| Comparator Or Baseline | 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 923472-62-2); MW: 352.4 g/mol; HBD: 2; est. logP: ~1.8 |
| Quantified Difference | ΔMW = +29.1 g/mol; ΔHBD = -1; ΔlogP ≈ +1.4 |
| Conditions | Calculated from canonical SMILES structures using fragment-based logP estimation |
Why This Matters
In lead optimization, a logP shift of +1.4 can substantially improve membrane permeability, making the ethyl ester a preferred choice for programs requiring intracellular target access, while the reduced HBD count may lower promiscuous binding to serum proteins.
